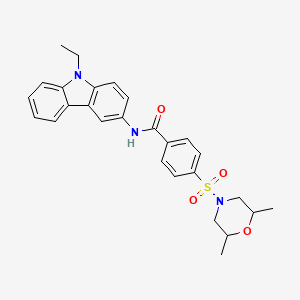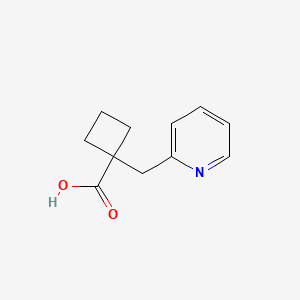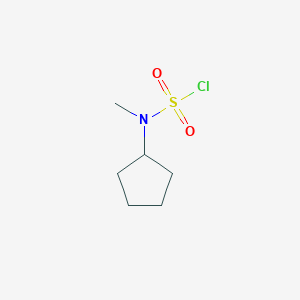
5-Ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid is a derivative of indazole, which is a heterocyclic aromatic organic compound . Indazole has been found to have various biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . It is used as a reactant in the preparation of 1,4-disubstituted piperidine derivatives and their use as 11-βHSD1 inhibitors .
Synthesis Analysis
The synthesis of 4,5,6,7-tetrahydro-1H-indazoles involves two steps. The first step is the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters . These are then treated with hydrazine hydrate in ethanol under reflux to give compounds . The mechanism of this second step was different from the expected one. Dehydration was faster than cyclization, and the cyclic intermediates formed in the reaction course were unstable and easily underwent amido-imidol tautomerism, yielding stable 1H-indazoles .Molecular Structure Analysis
The stereochemistry of a six-membered ring of the fused indazoles resembled that of keto esters . From the HMBC correlations, the indazole structure was confirmed as 1H-indazole .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 4,5,6,7-tetrahydro-1H-indazoles include condensation, dehydration, cyclization, and amido-imidol tautomerism .Scientific Research Applications
Antiviral Activity
Indole derivatives have shown significant antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Properties
Indole derivatives also possess anti-inflammatory properties . This suggests that “5-Ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid” could potentially be used in the treatment of inflammatory conditions.
Anticancer Activity
Indole derivatives have been found to possess anticancer properties . This suggests that “5-Ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid” could potentially be used in cancer treatment.
Anti-HIV Properties
Indole derivatives have shown anti-HIV properties . This suggests that “5-Ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid” could potentially be used in the treatment of HIV.
Antioxidant Activity
Indole derivatives have been found to possess antioxidant properties . This suggests that “5-Ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid” could potentially be used as an antioxidant.
Antimicrobial Activity
The antimicrobial activities of indazole derivatives have been studied, and it was found that the majority of the compounds had moderate-to-high activity against the test cultures of Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli .
Mechanism of Action
Target of Action
Indazole derivatives, to which this compound belongs, have been reported to exhibit a wide range of biological activities, suggesting they interact with multiple targets .
Mode of Action
Indazole derivatives are known to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Indazole derivatives have been associated with various biological properties, indicating they may influence multiple pathways .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-Ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetic profile.
Result of Action
Indazole derivatives have been reported to exhibit anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Safety and Hazards
Future Directions
Given the wide variety of biological properties of indazole and its derivatives, it is concluded that the medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions . This suggests that 5-Ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid could also have potential applications in medicinal chemistry.
properties
IUPAC Name |
5-ethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-6-3-4-8-7(5-6)9(10(13)14)12-11-8/h6H,2-5H2,1H3,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQQUGJFBVPEOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=C(C1)C(=NN2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[1-(Pyridin-4-ylmethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2796683.png)


![6-(4-fluorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2796689.png)
![3-chloro-2-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine](/img/structure/B2796691.png)

![N-[cyano(2-fluorophenyl)methyl]-2-phenylpyrimidine-5-carboxamide](/img/structure/B2796693.png)
![8-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2796694.png)
![1-(2-Methoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2796695.png)

![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2796700.png)
![Methyl 2-chlorosulfonylbicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2796703.png)